molecular formula C12H12O5S B12670221 3,5,6-Trimethoxybenzo(b)thiophene-3-carboxylic acid CAS No. 94157-96-7

3,5,6-Trimethoxybenzo(b)thiophene-3-carboxylic acid

Katalognummer: B12670221
CAS-Nummer: 94157-96-7
Molekulargewicht: 268.29 g/mol
InChI-Schlüssel: PGSWHMVFPRKVTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5,6-Trimethoxybenzo(b)thiophene-3-carboxylic acid: is a chemical compound with the molecular formula C12H12O5S and a molecular weight of 268.28568 g/mol . This compound belongs to the class of benzo(b)thiophene derivatives, which are known for their diverse biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Trimethoxybenzo(b)thiophene-3-carboxylic acid typically involves the condensation of appropriate methoxy-substituted benzaldehydes with thiophene derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5,6-Trimethoxybenzo(b)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3,5,6-Trimethoxybenzo(b)thiophene-3-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,5,6-Trimethoxybenzo(b)thiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3,5,6-Trimethoxybenzo(b)thiophene-3-carboxylic acid is unique due to its specific substitution pattern on the benzo(b)thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

94157-96-7

Molekularformel

C12H12O5S

Molekulargewicht

268.29 g/mol

IUPAC-Name

methyl 5,6-dimethoxy-1-benzothiophene-3-carboperoxoate

InChI

InChI=1S/C12H12O5S/c1-14-9-4-7-8(12(13)17-16-3)6-18-11(7)5-10(9)15-2/h4-6H,1-3H3

InChI-Schlüssel

PGSWHMVFPRKVTH-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)C(=CS2)C(=O)OOC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.